molecular formula C13H17NO B11898620 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] CAS No. 747353-15-7

3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]

Katalognummer: B11898620
CAS-Nummer: 747353-15-7
Molekulargewicht: 203.28 g/mol
InChI-Schlüssel: OYKUKNSVTVVZNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine]: is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . This compound features a spiro structure, which is characterized by a single atom that is the shared point of two rings. The spiro configuration is known for its unique three-dimensional arrangement, which can impart distinct chemical and physical properties to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the resulting vicinal diols at room temperature . This one-pot synthesis approach is efficient and yields high purity products.

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities under stringent quality control measures. The process typically includes steps such as purification, crystallization, and drying to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation.

    Substitution: The spiro structure allows for substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro-oxides, while reduction can produce spiro-hydrocarbons .

Wissenschaftliche Forschungsanwendungen

3-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] involves its interaction with specific molecular targets and pathways. The spiro structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

  • 3-Methyl-3H-spiro[2-benzofuran-1,4’-piperidine]
  • 3H-Spiro[isobenzofuran-1,4’-piperidine] hydrochloride

Comparison: Compared to similar compounds, 3-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] is unique due to its specific spiro configuration and the presence of a methyl group at the 3-position. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

747353-15-7

Molekularformel

C13H17NO

Molekulargewicht

203.28 g/mol

IUPAC-Name

1-methylspiro[1H-2-benzofuran-3,4'-piperidine]

InChI

InChI=1S/C13H17NO/c1-10-11-4-2-3-5-12(11)13(15-10)6-8-14-9-7-13/h2-5,10,14H,6-9H2,1H3

InChI-Schlüssel

OYKUKNSVTVVZNM-UHFFFAOYSA-N

Kanonische SMILES

CC1C2=CC=CC=C2C3(O1)CCNCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.